Cas no 1805131-80-9 (3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride)
3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride
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- Inchi: 1S/C9H7BrClNO2S/c1-2-8-6(5-12)3-7(4-9(8)10)15(11,13)14/h3-4H,2H2,1H3
- InChI Key: MKNIQJAVVUKFNQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C#N)=C1CC)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 369
- XLogP3: 3.2
- Topological Polar Surface Area: 66.3
3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000533-250mg |
3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride |
1805131-80-9 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
| Alichem | A010000533-500mg |
3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride |
1805131-80-9 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
| Alichem | A010000533-1g |
3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride |
1805131-80-9 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride
Recent Advances in the Application of 3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride (CAS: 1805131-80-9) in Chemical Biology and Pharmaceutical Research
3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride (CAS: 1805131-80-9) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This sulfonyl chloride derivative serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in targeted drug design, owing to its unique structural features that enable selective interactions with biological targets.
The compound's bromo and cyano substituents, combined with the ethyl group, contribute to its reactivity and specificity in chemical transformations. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a key building block in the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The research team utilized 3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride as a precursor to develop compounds with nanomolar affinity for CA-IX, a promising target for cancer therapy.
In addition to its pharmaceutical applications, recent work in chemical biology has explored the use of this compound in activity-based protein profiling (ABPP). The sulfonyl chloride moiety serves as an electrophilic warhead that can covalently modify active site residues of serine hydrolases, as reported in a 2024 Nature Chemical Biology publication. This application provides valuable tools for target identification and validation in drug discovery programs.
Synthetic methodologies involving 1805131-80-9 have also seen advancements. A recent Organic Letters paper (2024) described an improved preparation protocol that enhances yield and purity while reducing hazardous byproducts. The new method employs continuous flow chemistry, demonstrating the compound's compatibility with modern synthetic approaches that prioritize efficiency and sustainability.
From a safety and handling perspective, recent material safety data sheet (MSDS) updates have provided more detailed information about the compound's stability and storage requirements. These updates reflect the growing industrial interest in this chemical entity and the need for proper handling protocols in research and manufacturing settings.
Looking forward, the unique properties of 3-Bromo-5-cyano-4-ethylbenzenesulfonyl chloride position it as a valuable tool in several emerging areas of research. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) development and as a scaffold for covalent inhibitor design. The compound's versatility suggests it will continue to play an important role in medicinal chemistry and chemical biology research in the coming years.
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